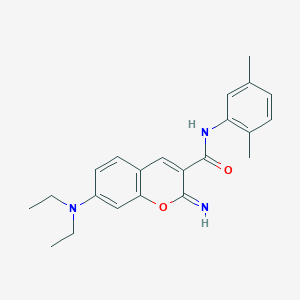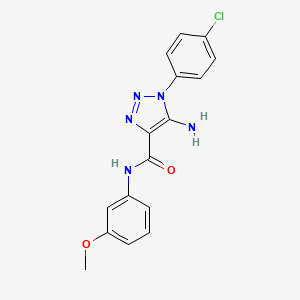![molecular formula C22H20N2O2 B4795985 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)
3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
説明
3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol, also known as harmolol, is a beta-carboline alkaloid that has been widely studied for its potential therapeutic applications in various fields of medicine.
作用機序
Harmolol exerts its effects through various mechanisms, including the inhibition of protein kinases and the modulation of ion channels. In cancer cells, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In cardiovascular cells, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol inhibits L-type calcium channels and activates potassium channels, leading to vasodilation and anti-arrhythmic effects. In neurological cells, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol inhibits oxidative stress and inflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
Harmolol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, vasodilation, anti-arrhythmic effects, and neuroprotection. These effects are mediated through various signaling pathways, including the caspase pathway, PI3K/Akt pathway, and ion channels.
実験室実験の利点と制限
Harmolol has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and well-characterized mechanism of action. However, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
将来の方向性
There are several future directions for 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol research, including the development of novel 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol derivatives with improved solubility and efficacy, the investigation of 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol's effects on other signaling pathways and ion channels, and the evaluation of 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol's potential therapeutic applications in clinical trials.
In conclusion, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol is a beta-carboline alkaloid that has been widely studied for its potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol may lead to the development of novel therapies for various diseases.
科学的研究の応用
Harmolol has been studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to have anti-arrhythmic and vasodilatory effects, which may be useful in the treatment of hypertension and heart failure. In neurological research, 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[2-(furan-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-17-5-3-4-16(12-17)22-21-19(18-6-1-2-7-20(18)23-21)8-10-24(22)13-15-9-11-26-14-15/h1-7,9,11-12,14,22-23,25H,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMGYQPIWUPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)CC5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4795908.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4795912.png)
![isopropyl 2-[(2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4795913.png)

![methyl 3-chloro-6-[(4-thiomorpholinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4795928.png)
![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![N-(3-methoxyphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4795941.png)
![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)
![4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4795970.png)
![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)

![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4796014.png)